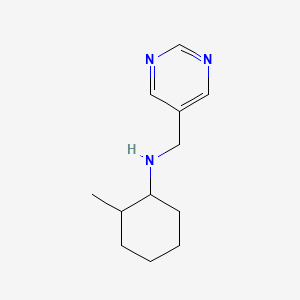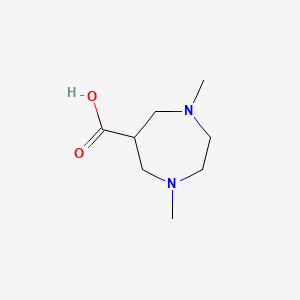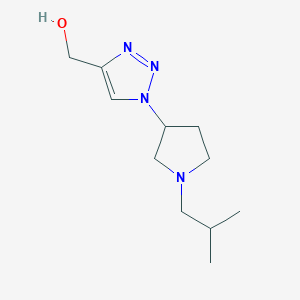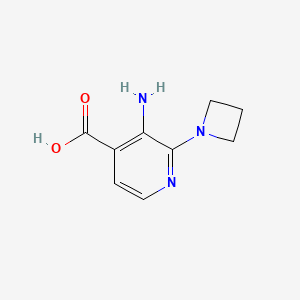
(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement of atoms This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzaldehyde and a suitable amine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions efficiently.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol: The enantiomer of the compound with a different spatial arrangement of atoms.
3-amino-3-phenylpropan-1-ol: Lacks the dimethyl groups on the phenyl ring.
3-amino-3-(2,4-dichlorophenyl)propan-1-ol: Contains chlorine substituents instead of methyl groups.
Uniqueness
(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of dimethyl groups on the phenyl ring
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(9(2)7-8)11(12)5-6-13/h3-4,7,11,13H,5-6,12H2,1-2H3/t11-/m1/s1 |
Clave InChI |
MFLKFBSZRHOLCB-LLVKDONJSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@H](CCO)N)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(CCO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15277349.png)



![6,6-Dimethylspiro[3.3]heptan-2-amine](/img/structure/B15277378.png)

![4-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine](/img/structure/B15277390.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B15277397.png)


![2-methyl-4-(pentan-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15277422.png)
![3-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B15277423.png)
